molecular formula C19H15F3N2O5 B069963 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 189746-15-4

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B069963
CAS No.: 189746-15-4
M. Wt: 408.3 g/mol
InChI Key: UUMJUNBCKSPWGX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline is a synthetic organic compound with the molecular formula C({19})H({15})F({3})N({2})O(_{5}) It is characterized by its complex structure, which includes methoxy, methyl, nitro, and trifluoromethylphenoxy groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of Methoxy Groups: Methoxylation can be achieved by reacting the quinoline intermediate with methanol in the presence of a base like sodium methoxide.

    Phenoxy Substitution: The trifluoromethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline intermediate reacts with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of 2,6-dimethoxy-4-methyl-8-amino-5-[3-(trifluoromethyl)phenoxy]quinoline.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its nitro group can be reduced to an amino group, which can then be conjugated to various biomolecules for imaging or therapeutic purposes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylquinoline: Lacks the nitro and trifluoromethylphenoxy groups, resulting in different chemical properties and reactivity.

    8-Nitroquinoline: Lacks the methoxy, methyl, and trifluoromethylphenoxy groups, making it less complex and potentially less versatile.

    5-Phenoxyquinoline: Lacks the trifluoromethyl group, which can affect its electronic properties and interactions with biological targets.

Uniqueness

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability, while the nitro group provides a site for bioreduction, making it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJUNBCKSPWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453668
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189746-15-4
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189746-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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